molecular formula C26H27ClN2O5 B11137299 5-(3-chlorophenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

5-(3-chlorophenyl)-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11137299
M. Wt: 483.0 g/mol
InChI Key: JDFNQGCYCZTYEJ-GYHWCHFESA-N
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Description

This compound is a synthetic molecule with a complex structure. Let’s break it down:

    Core Structure: The core consists of a pyrrolone ring (a five-membered ring containing nitrogen) fused with a benzofuran ring (a six-membered ring containing oxygen). The benzofuran moiety is further substituted with a chlorophenyl group.

    Functional Groups: It features a hydroxyl group (-OH) and a morpholine-ethyl side chain.

    Chemical Name: I won’t abbreviate it, as requested, but let’s call it for simplicity.

Preparation Methods

Synthetic Routes::

    Multistep Synthesis: The compound is typically synthesized through a multistep process involving cyclization, acylation, and substitution reactions.

    Key Steps:

    Reaction Conditions: Specific conditions vary, but common reagents include Lewis acids, bases, and protecting groups.

Industrial Production::

    Limited Information: Unfortunately, detailed industrial production methods are scarce due to the compound’s complexity and limited commercial interest.

Chemical Reactions Analysis

    Reactivity: Chloro-benzofuranone-morpholine is versatile

    Common Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).

    Major Products: Hydroxylated derivatives, reduced forms, and substituted analogs.

Scientific Research Applications

    Medicinal Chemistry: Investigated for potential drug development (e.g., antiviral, anticancer).

    Biological Studies: Used as a probe to study cellular processes.

    Industry: Limited applications due to complexity.

Mechanism of Action

    Targets: Likely interacts with enzymes, receptors, or proteins due to its structural features.

    Pathways: Further research needed to elucidate specific pathways.

Comparison with Similar Compounds

    Unique Features: Its fused benzofuran-pyrrolone scaffold sets it apart.

    Similar Compounds: Consider related molecules like benzofuranones, pyrrolones, and chlorophenyl-substituted compounds.

: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)

Properties

Molecular Formula

C26H27ClN2O5

Molecular Weight

483.0 g/mol

IUPAC Name

(4Z)-5-(3-chlorophenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H27ClN2O5/c1-16-13-19-14-18(5-6-21(19)34-16)24(30)22-23(17-3-2-4-20(27)15-17)29(26(32)25(22)31)8-7-28-9-11-33-12-10-28/h2-6,14-16,23,30H,7-13H2,1H3/b24-22-

InChI Key

JDFNQGCYCZTYEJ-GYHWCHFESA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=CC=C5)Cl)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=CC=C5)Cl)O

Origin of Product

United States

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